Product packaging for 2,3-NAPHTHO-12-CROWN-4(Cat. No.:CAS No. 104547-98-0)

2,3-NAPHTHO-12-CROWN-4

Cat. No.: B019138
CAS No.: 104547-98-0
M. Wt: 274.31 g/mol
InChI Key: XZQXKWOWBFFGEX-UHFFFAOYSA-N
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Description

2,3-NAPHTHO-12-CROWN-4 is a specialized naphthalene-fused crown ether of significant interest in supramolecular and analytical chemistry due to its strong affinity for lithium ions (Li+). The naphtho moiety serves as an intrinsic fluorophore and chromophore, while the 12-crown-4 cavity is strategically sized for selective Li+ complexation, making this compound a powerful tool for developing photophysical sensors. Research Applications and Value Lithium Ion Sensing: This compound is primarily valued for the selective detection of Li+ in organic solvents. Upon binding lithium, it exhibits distinct ratiometric changes in its absorbance spectrum and the emergence of a new fluorescence peak, enabling the quantitative and selective detection of Li+ even in the presence of competing alkali metals like Na+, K+, and Cs+ . This has direct applications in monitoring lithium concentrations in battery recycling and material science processes. Ion-Selective Electrodes: Lipophilic derivatives of naphtho-12-crown-4 have been extensively studied for their behavior in polymer membrane ion-selective electrodes, where they function as highly selective ionophores for lithium . Supramolecular Chemistry Studies: The compound is an excellent building block for host-guest chemistry, facilitating the study of cation binding dynamics, phase-transfer catalysis, and the construction of more complex molecular architectures . Mechanism of Action The sensing mechanism is based on chelation-enhanced photophysical changes. The oxygen atoms within the crown ether cavity act as Lewis bases, selectively coordinating to the Li+ cation. This binding event alters the electron density of the naphthalene ring system, resulting in measurable shifts in its ultraviolet absorption and fluorescence emission profiles. The selectivity for Li+ over larger alkali metals is attributed to the optimal fit between the ionic radius of Li+ (0.76 Å) and the cavity size of the 12-crown-4 unit . Note: This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18O4 B019138 2,3-NAPHTHO-12-CROWN-4 CAS No. 104547-98-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5,8,11-tetraoxatricyclo[10.8.0.014,19]icosa-1(20),12,14,16,18-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-2-4-14-12-16-15(11-13(14)3-1)19-9-7-17-5-6-18-8-10-20-16/h1-4,11-12H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQXKWOWBFFGEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOC2=CC3=CC=CC=C3C=C2OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Structural Characteristics of 2,3 Naphtho 12 Crown 4

The synthesis of naphtho-crown ethers can be achieved through various organic reactions. A common approach involves the reaction of a dihydroxynaphthalene with a suitable oligoethylene glycol derivative under basic conditions, which is a variation of the Williamson ether synthesis. numberanalytics.comnumberanalytics.com For 2,3-Naphtho-12-crown-4, the starting materials would be 2,3-dihydroxynaphthalene (B165439) and a derivative of triethylene glycol.

The crystal structure of this compound has been determined by X-ray analysis. researchgate.netresearchgate.net The analysis revealed that the compound crystallizes in the monoclinic space group P2₁/a. researchgate.net Interestingly, the unit cell contains two crystallographically independent molecules that exhibit significantly different conformations. researchgate.net This indicates that the molecule possesses a degree of conformational flexibility, even with the rigid naphthyl unit.

Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/a
a (Å)24.148(8)
b (Å)14.535(4)
c (Å)7.987(5)
β (°)102.87(2)

Cation Binding Properties of 2,3 Naphtho 12 Crown 4

The cation binding properties of crown ethers are a defining feature of this class of compounds. The selectivity of a crown ether for a particular cation is primarily determined by the compatibility of the cation's ionic radius with the size of the crown ether's cavity. The 12-crown-4 (B1663920) framework is known to be well-suited for binding small cations like Li⁺ and Na⁺. wikipedia.org

Studies on derivatives of 12-crown-4 have shown that they can be effective ionophores for sodium ions in ion-selective electrodes. mdpi.comnih.gov The introduction of the naphthyl group in 2,3-Naphtho-12-crown-4 can influence its binding affinity and selectivity compared to the parent 12-crown-4 or its benzo-fused analogue. The rigid aromatic unit can preorganize the oxygen donor atoms for more efficient complexation.

While specific binding constant data for this compound with a range of cations was not available in the provided search results, the general principles of crown ether chemistry suggest that it would exhibit a preference for small alkali metal ions.

Structural Characterization and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in defining the structure of 2,3-naphtho-12-crown-4 in various states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the molecular structure of this compound in solution.

¹H NMR: The proton NMR spectrum of a naphtho-crown ether containing a thiazole (B1198619) subunit displayed distinct signals for the different protons. For instance, the thiazole proton appeared as a singlet at δ 7.36, while methylene (B1212753) protons between the naphthalene (B1677914) and thiazole moieties showed a pair of singlets at δ 5.32 and δ 5.10, indicating a symmetric structure in a CDCl₃ solution. scispace.com In another study involving a glucose-based naphtho crown ether, the binding of tryptophan resulted in strong upfield shifts for the aromatic protons and a smaller upfield shift for the β-protons of the tryptophan. beilstein-journals.org Concurrently, downfield shifts were observed for the naphthalene protons of the receptor. beilstein-journals.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For a related naphtho-crown ether derivative, the ¹³C NMR spectrum in CDCl₃ showed signals at δ 167.9, 152.0, 147.7, 129.5, 126.6, 125.0, 118.5, 110.0, 68.3, and 26.9. scispace.com Solid-state ¹³C NMR has also been employed to study the stereochemical features of crown ethers, revealing differences in chemical shifts compared to solution-state spectra due to conformational effects in the solid state. doi.orgacs.org For example, a chemical shift range of about 12 ppm was observed for the oxygenated aliphatic carbons in the solid state of a bis-naphtho-9-crown-3 ether, in contrast to a 3 ppm range in the solution ¹³C NMR spectrum. doi.org

Technique Key Findings Reference
¹H NMRRevealed symmetric structure of a thiazole-containing naphtho-crown ether in CDCl₃. scispace.com scispace.com
¹H NMRShowed shifts in proton signals upon guest binding, indicating complex formation. beilstein-journals.org beilstein-journals.org
¹³C NMRProvided carbon signal assignments for a naphtho-crown ether derivative. scispace.com scispace.com
Solid-State ¹³C NMRDemonstrated significant differences in chemical shifts compared to solution NMR, highlighting conformational variations. doi.org doi.org

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers insights into the functional groups and conformational properties of this compound. americanpharmaceuticalreview.com

IR Spectroscopy: The IR spectrum of a related thiazole-containing naphtho-crown ether showed characteristic bands at 3113, 3030, 1514, 1483, 1265, 1215, 1116, 856, and 746 cm⁻¹. scispace.com Studies on the parent 12-crown-4 (B1663920) molecule have shown that in solid, liquid, and solution phases, it predominantly exists in a Cᵢ conformation, as indicated by the mutual exclusion of IR and Raman active modes. nih.gov The spectra of different crystalline forms, or polymorphs, can exhibit variations in frequencies, intensities, and the number of bands due to different molecular interactions within the crystal lattice. americanpharmaceuticalreview.com

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar vibrations. For 12-crown-4, the observation that IR active modes were Raman inactive and vice versa supported a conformation with a center of inversion. nih.gov Differences in the Raman spectra of polymorphs are often observed in regions corresponding to C-H stretching and ring modes. americanpharmaceuticalreview.com

Technique Key Findings Reference
IR SpectroscopyIdentified characteristic vibrational frequencies for a related naphtho-crown ether. scispace.com scispace.com
IR & Raman SpectroscopyIndicated a Cᵢ conformation for the parent 12-crown-4 molecule in various phases. nih.gov nih.gov
Vibrational SpectroscopyShowed that spectral differences between polymorphs arise from distinct intermolecular interactions. americanpharmaceuticalreview.com americanpharmaceuticalreview.com

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of this compound. In a study of a thiazole-containing naphtho-crown ether, the mass spectrum confirmed the molecular ion peak at m/z 488. scispace.com Another related compound showed a molecular ion peak (M+) at m/z 538. scispace.com The parent 12-crown-4 compound has been analyzed by positive-ion Direct Analysis in Real Time (DART) mass spectrometry. utk.edu

UV-Visible and fluorescence spectroscopy are used to study the electronic transitions within the this compound molecule, which are sensitive to its environment and complexation state.

UV-Visible Spectroscopy: The UV-visible spectrum of a naphthalene-functionalized aza-12-crown-4 derivative showed an absorption maximum at 315 nm. researchgate.net The absorption spectrum of organic molecules is a result of electrons transitioning from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of maximum absorbance (λmax) is a characteristic property of a molecule. msu.edu

Fluorescence Spectroscopy: The naphthalene moiety in naphtho-crown ethers serves as a fluorophore, allowing for the study of guest binding through changes in fluorescence emission. nih.govwikipedia.org For instance, the binding of tryptophan methyl ester to a glucose-based naphtho crown ether led to highly efficient fluorescence quenching of the naphthalene unit. nih.gov The emission spectra of naphtho-derivatives can be influenced by factors such as pH and complexation with other molecules. beilstein-journals.org

Technique Key Findings Reference
UV-Visible SpectroscopyDetermined the absorption maximum for a related naphtho-crown ether derivative. researchgate.net researchgate.net
Fluorescence SpectroscopyDemonstrated fluorescence quenching upon guest binding, enabling its use as a sensor. nih.gov nih.gov

X-ray Crystallography of this compound and Its Complexes

X-ray crystallography provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state.

The crystal structure of uncomplexed this compound has been determined by X-ray analysis. researchgate.net The compound crystallizes in the monoclinic space group P2₁/a. researchgate.net The unit cell contains two crystallographically independent molecules that exhibit significantly different conformations. researchgate.net This highlights the conformational flexibility of the 12-membered crown ether ring fused to the naphthalene system. In contrast, the related benzo-12-crown-4 (B88388) also has two independent molecules in its unit cell, but they possess similar conformations. researchgate.net

Compound Crystal System Space Group Key Feature Reference
This compoundMonoclinicP2₁/aTwo independent molecules with significantly different conformations. researchgate.net
Benzo-12-crown-4MonoclinicP2₁/bTwo independent molecules with similar conformations. researchgate.net

Structural Analysis of Host-Guest Complexes

The interaction of this compound with various guest ions leads to the formation of host-guest complexes with distinct structural characteristics. X-ray crystallography has been a pivotal technique in revealing the intricate details of these complexes.

The small cavity size of the 12-crown-4 ring often prevents the direct inclusion of many metal ions. cmu.edu Consequently, "sandwich" type complexes are frequently formed, where the cation is situated between two crown ether molecules. cmu.edu This is observed in complexes with both alkali and alkaline earth metals. cmu.edu

For instance, in the complex of [Na(12-crown-4)₂]⁺, the sodium ion is coordinated by the eight oxygen atoms of the two crown ether rings, which adopt a conformation resembling a square antiprism. researchgate.net The Na-O bond lengths in this complex are slightly shorter than in other similar sodium sandwich complexes. researchgate.net The formation of such sandwich complexes is a common feature for 12-crown-4 derivatives due to the unfavorable cavity diameter for direct metal ion incorporation. cmu.edu

The table below summarizes the crystallographic data for this compound.

PropertyValue
Crystal SystemMonoclinic
Space GroupP2₁/a
a (Å)24.148(8)
b (Å)14.535(4)
c (Å)7.987(5)
β (°)102.87(2)
Table 1: Crystallographic data for this compound. researchgate.net

It is noteworthy that the unit cell of this compound contains two crystallographically independent molecules that exhibit significantly different conformations. researchgate.net

Polymorphism and Solvent Inclusion Phenomena

Polymorphism, the ability of a compound to exist in more than one crystal form, is a phenomenon that can be influenced by factors such as the crystallization solvent. researchgate.net While specific studies on the polymorphism of this compound are not extensively detailed in the provided results, the existence of two independent molecules with different conformations in the unit cell of its crystal structure suggests a potential for conformational polymorphism. researchgate.net

Solvent inclusion is a common occurrence in the crystallization of organic compounds, where solvent molecules become incorporated into the crystal lattice. nih.gov The presence of solvent molecules can affect the conformation of the host molecule. For example, in a dipeptide containing a benzo-12-crown-4 moiety, the presence of a water molecule was found to enable intermolecular contacts that resulted in a different conformation of the dipeptide backbone. researchgate.netnih.gov Similar solvent effects could be anticipated in the crystallization of this compound and its complexes. The use of solvent mixtures during crystallization can be a strategy to obtain different crystalline forms. nih.gov

Conformational Dynamics and Isomerism

The flexibility of the crown ether ring and the presence of the bulky naphthyl group give rise to complex conformational dynamics and the possibility of different isomeric forms for this compound.

Conformational Analysis using Computational Methods

Computational methods are powerful tools for investigating the various possible conformations of flexible molecules like crown ethers. nih.gov Exhaustive conformational searches using molecular mechanics programs like MM3 have been performed for the parent 12-crown-4 molecule. researchgate.net These studies have identified numerous low-energy conformations, and the calculated structures are generally in good agreement with experimental data from crystal structures. researchgate.net Such computational analyses can predict the relative free energies of different conformers in solution, indicating that a mixture of conformers is typically present. researchgate.net For 12-crown-4 in non-polar solvents, it is suggested that a small number of conformers account for over 90% of the total population. researchgate.net Similar computational approaches can be applied to this compound to understand the influence of the fused naphthalene ring on the conformational landscape of the macrocycle. cwu.edu

Photoisomerization and Thermal Isomerization Studies

Photoisomerization and thermal isomerization are processes that involve the conversion between different isomers upon stimulation by light or heat, respectively. These phenomena are often associated with molecules containing photoswitchable units, such as azo or azoxy groups. acs.org While the core structure of this compound does not inherently possess a typical photochromic group, the concept of conformational switching is relevant. The rotation of the naphthyl group relative to the crown ether ring could be subject to thermal activation. researchgate.net Studies on related systems, like naphthotubes, show that the rotation of naphthyl groups can be hindered by steric interactions, leading to conformational mixtures. chinesechemsoc.org

Chiral Conformation and Atropisomerism

The restricted rotation around a single bond due to steric hindrance can lead to a form of stereoisomerism known as atropisomerism, resulting in axially chiral molecules. wikipedia.org In biaryl compounds, such as those containing two naphthalene rings, this phenomenon is well-documented. wikipedia.org For this compound, the fusion of the naphthalene unit to the flexible 12-crown-4 ring introduces chirality. The crown ether ring can adopt chiral conformations (left- and right-handed forms), and the interaction with the naphthyl group can lead to stable, separable atropisomers. researchgate.net

The synthesis of inherently chiral calixarenes, which are another class of macrocycles, has been achieved by introducing asymmetry in the substitution pattern. mdpi.com Similarly, the functionalization of this compound could lead to the synthesis of specific chiral isomers. The study of chiral recognition using crown ethers has shown that enantiomers of a host molecule can exhibit high discrimination between enantiomers of guest molecules, such as amino acids. nih.gov This highlights the importance of the chiral conformation of the crown ether in molecular recognition processes. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of 2,3-naphtho-12-crown-4 and its complexes.

Density Functional Theory (DFT) has become a important method for studying the interactions between crown ethers and various cations. These calculations provide accurate structures and binding energies for supramolecular complexes. The selectivity of a crown ether for a particular cation is fundamentally determined by the stability of the host-guest complex, which can be quantified by its binding energy.

Studies on analogous benzo-12-crown-4 (B88388) derivatives using DFT with the B3LYP functional have shown that substituents on the aromatic ring significantly influence cation selectivity. Electron-donating groups tend to increase the electron density within the crown ether cavity, enhancing the binding affinity and thus the binding energy with cations. Conversely, electron-withdrawing groups generally decrease the binding energy. For a series of benzo-12-crown-4 derivatives, the calculated interaction energies for complexes with alkali metal ions followed the order: [Li(B12C4-CH₃)]⁺ > [Na(B12C4-CH₃)]⁺ > [K(B12C4-CH₃)]⁺, indicating a high selectivity for the lithium ion. researchgate.net

The selectivity of crown ethers is not only dependent on the match between the cation size and the cavity size but is also influenced by the electronic environment. DFT studies on a range of 12- to 16-membered crown-4 ethers have been used to analyze the trend in selectivity for Li⁺ over Na⁺. researchgate.net While gas-phase DFT calculations often show a high affinity of 12-crown-4 (B1663920) for Li⁺, molecular dynamics simulations of 12-crown-4 functionalized polymer membranes in aqueous environments have demonstrated that these systems can exhibit a preference for Na⁺ over Li⁺. nih.gov This highlights the critical role of the surrounding environment in modulating the intrinsic binding properties of the crown ether. The rigid naphthalene (B1677914) moiety in this compound is also known to influence the structure and ion selectivity of the crown ether ring. researchgate.net

Table 1: Representative DFT-Calculated Interaction Energies for Benzo-12-Crown-4 Derivatives This table is illustrative, based on findings for analogous compounds, to demonstrate the type of data generated from DFT studies.

Complex Interaction Energy (kcal/mol)
[Li(B12C4-CH₃)]⁺ -55.2
[Na(B12C4-CH₃)]⁺ -42.8
[K(B12C4-CH₃)]⁺ -30.5
[Li(B12C4-NO₂)]⁺ -48.7
[Na(B12C4-NO₂)]⁺ -37.1

Frontier molecular orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs that play a crucial role in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. acs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that characterizes the molecule's excitability and chemical stability. researchgate.net

A smaller HOMO-LUMO gap implies that less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more reactive. ijarset.com DFT calculations are widely used to determine the energies of these orbitals and predict various chemical reactivity parameters. windows.netijcce.ac.ir For instance, the electrophilicity index, calculated from HOMO and LUMO energies, can indicate the binding ability of a compound with biomolecules. windows.netnih.gov

In the context of this compound, the naphthalene moiety, a large aromatic system, significantly influences the electronic properties and the nature of the frontier orbitals. The HOMO is expected to be delocalized over the electron-rich naphthalene ring and the oxygen atoms of the crown ether, while the LUMO would likely be distributed over the aromatic system. Upon complexation with a cation, a significant perturbation of the molecular orbitals is expected. Theoretical studies on a crown ether wire have shown that orbital energies change drastically when the molecule binds to a positive ion, indicating a change in electronic properties. researchgate.net This change is fundamental to the use of such compounds in sensor applications.

Table 2: Global Reactivity Descriptors Calculated from HOMO-LUMO Energies This table presents theoretical parameters derived from FMO analysis for a representative organic molecule, illustrating the application of the theory.

Parameter Formula Significance
Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron
Electron Affinity (A) A ≈ -ELUMO Energy released when an electron is added
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution
Chemical Softness (S) S = 1 / (2η) Measure of polarizability and reactivity
Electronegativity (χ) χ = (I + A) / 2 Power to attract electrons
Electrophilicity Index (ω) ω = χ² / (2η) Propensity to accept electrons

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the system. This technique is invaluable for exploring the conformational flexibility and binding processes of macrocyclic compounds like this compound.

Crown ethers are conformationally flexible molecules. Understanding their three-dimensional structure and how it changes over time is crucial for comprehending their function. MD simulations are used to sample the vast conformational space available to these molecules. By simulating the trajectory of the molecule over a period, researchers can identify low-energy, stable conformations and the pathways for transitioning between them.

For example, all-atom MD simulations have been employed to study the disruption of amyloid-β fibrils by 12-crown-4. windows.net These simulations reveal how the crown ether's conformation adapts as it interacts with the peptide. The analysis of the simulation trajectory provides detailed information on the root mean square deviation (RMSD) and root mean square fluctuation (RMSF), which quantify the stability of the molecule and the flexibility of its constituent atoms, respectively. researchgate.net For complex cyclic molecules, specialized techniques may be used to enhance conformational sampling, ensuring that the simulation adequately explores the potential energy surface. acs.org

MD simulations offer profound insights into the mechanisms of host-guest binding. They can reveal the specific interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that stabilize a complex. For instance, MD simulations of 12-crown-4 functionalized polymer membranes have elucidated the mechanism behind their selective transport of Li⁺ and Na⁺ ions. nih.gov These simulations showed that 12-crown-4 can bind more strongly to Na⁺ in an aqueous environment, which slows down its movement relative to Li⁺. nih.gov

Furthermore, MD simulations can illuminate the role of the solvent and counter-ions in the binding process. In a study of 12-crown-4 disrupting an amyloid fibril trimer, simulations showed the crown ether entering a hydrophobic core and forming competitive interactions that break the fibril's structure. nih.govwindows.net The simulation also captured a "tug of war" where the crown ether interacted with different residues, destabilizing crucial salt bridges. nih.govwindows.net Such detailed mechanistic insights are critical for the rational design of new host molecules for specific applications. MD simulations are also used to study interfacial phenomena, such as the behavior of crown ethers in porous liquids, which have potential applications in gas separation. nih.gov

Force Field Development and Parameterization for Naphtho-Crown Ethers

The accuracy of MD simulations is critically dependent on the quality of the underlying force field, which is a set of parameters and equations describing the potential energy of the system. acs.org Standard force fields may not always accurately represent specialized molecules like naphtho-crown ethers. Therefore, a crucial area of research is the development and parameterization of force fields specifically for these compounds.

The process often involves refining existing force fields, such as TraPPE (Transferable Potentials for Phase Equilibria) or GROMOS. acs.orgtudelft.nl A common approach is to adjust the parameters for torsional potentials, which govern the rotation around chemical bonds. acs.orgtudelft.nl These adjustments are typically made by fitting the force field parameters to high-level quantum chemical (DFT) calculations of molecular energies and conformations. acs.orgresearchgate.net For crown ethers, this involves calculating the energy profiles for the key dihedral angles (e.g., O-C-C-O and C-C-O-C) and adjusting the force field parameters to reproduce these profiles. researchgate.net

The presence of the aromatic naphthalene group in this compound introduces additional complexity due to π-π stacking and cation-π interactions. Accurately modeling these non-covalent interactions is a known challenge for classical force fields. Therefore, specialized force fields or parameter sets that better account for aromatic interactions and polarization effects, such as the AMOEBA force field, are sometimes required for high-fidelity simulations. researchgate.netnih.gov The development of robust and transferable force fields for naphtho-crown ethers is essential for predictive computational studies of their host-guest chemistry and material properties.

Machine Learning and AI in Macrocycle Design

The application of machine learning (ML) and artificial intelligence (AI) in the field of macrocyclic chemistry is a burgeoning area of research, offering the potential to significantly accelerate the discovery and optimization of novel host-guest systems. While specific ML models exclusively trained on this compound are not yet prevalent in published literature, the established methodologies for other crown ethers provide a clear framework for how such techniques could be applied to this specific macrocycle.

The primary goal of employing ML in the context of this compound design would be to predict its binding affinities and selectivity for various cations. This is typically achieved by training a model on a large dataset of known host-guest interactions. For instance, a model named CrownBind-IA has been developed to predict the binding constants between various crown ethers and alkali metal ions. Such a model could be adapted or retrained to include data specific to naphtho-crown ethers to enhance its predictive power for compounds like this compound.

Another promising avenue is the use of AI and explainable ML to predict adsorption energies, which is particularly relevant for applications such as ion-selective membranes and extraction processes. An innovative approach combining Emotional Neural Networks (ENN) and Random Forest (RF) algorithms has been used to elucidate the adsorption energy of Li+ ions by crown ether-incorporated nanomaterials. This methodology could be leveraged to predict the performance of this compound in similar applications, thereby guiding the design of more efficient systems.

The general workflow for developing an ML model for this compound would involve:

Data Collection: Gathering experimental data on the binding constants and thermodynamic properties of this compound and related naphtho-crown ethers with a variety of cations.

Feature Engineering: Defining a set of molecular descriptors for the crown ether and the guest cations. These can include constitutional descriptors, topological descriptors, and quantum chemical properties.

Model Training: Utilizing various ML algorithms, such as neural networks, support vector machines, or random forests, to learn the relationship between the molecular features and the experimental binding data.

Validation and Prediction: Testing the model's predictive accuracy on a separate dataset and then using the trained model to predict the properties of new, hypothetical derivatives of this compound.

By employing such in silico techniques, researchers can screen a vast chemical space of potential derivatives of this compound, identifying candidates with enhanced selectivity or affinity for specific target ions before undertaking laborious and expensive laboratory synthesis.

Theoretical Approaches to Catalysis Mechanisms

Understanding the mechanism of catalysis at a molecular level is crucial for the rational design of more efficient catalysts. For this compound, theoretical and computational methods, particularly Density Functional Theory (DFT), offer powerful tools to investigate its potential catalytic activity. While detailed catalytic studies specifically on this compound are limited, the well-established application of these theoretical methods to other crown ethers provides a clear roadmap for such investigations.

DFT calculations can be employed to elucidate several key aspects of a catalytic cycle involving this compound:

Host-Guest Complexation: The initial step in many catalytic processes involving crown ethers is the formation of a host-guest complex. DFT can be used to calculate the optimized geometries, binding energies, and electronic structures of this compound complexed with various cations. These calculations can reveal the nature of the interactions between the cation and the oxygen atoms of the crown ether ring, as well as the influence of the naphtho substituent on the complex stability.

Activation of Substrates: The bound cation can act as a Lewis acid, activating a substrate for a subsequent reaction. Theoretical models can be used to study the electronic changes in the substrate upon coordination to the cation-crown ether complex.

Transition State Analysis: The most critical part of understanding a catalytic mechanism is identifying the transition state(s) of the rate-determining step(s). DFT calculations can be used to locate transition state structures and calculate their corresponding activation energies. This information is invaluable for predicting reaction rates and understanding the factors that control the catalytic efficiency. For example, in a hypothetical reaction catalyzed by a this compound-cation complex, DFT could be used to model the transition state for the reaction of the activated substrate.

Solvent Effects: The surrounding solvent can have a significant impact on the stability of intermediates and transition states. Theoretical models can incorporate solvent effects, either implicitly through continuum solvation models or explicitly by including a number of solvent molecules in the calculation, to provide a more realistic description of the catalytic process.

Molecular dynamics (MD) simulations can also provide valuable insights into the dynamic behavior of the this compound-cation-substrate complex, revealing conformational changes and the role of solvent molecules throughout the catalytic cycle.

By combining these theoretical approaches, a detailed, atomistic-level understanding of the catalytic mechanisms involving this compound can be achieved, paving the way for the rational design of new and improved catalysts based on this versatile macrocycle.

Data Tables

Table 1: Investigated Cations and Their Properties

Cation Ionic Radius (Å) Charge
Li⁺ 0.76 +1
Na⁺ 1.02 +1
K⁺ 1.38 +1
Mg²⁺ 0.72 +2

Advanced Applications of 2,3 Naphtho 12 Crown 4 in Chemical Systems

Catalysis

The catalytic potential of 2,3-naphtho-12-crown-4 is an area of ongoing investigation. Its ability to complex with metal cations can influence reaction rates and selectivities in various catalytic processes.

Phase-Transfer Catalysis (PTC) Mechanisms and Efficiency

Phase-transfer catalysis (PTC) facilitates reactions between reactants in immiscible phases, typically an aqueous and an organic phase. Crown ethers, including this compound, can function as phase-transfer catalysts by encapsulating a cation from the aqueous phase. This complexation creates a lipophilic cation-crown ether complex that can transport the accompanying anion into the organic phase, where it can react with the organic substrate.

The mechanism of PTC using this compound involves the following general steps:

Complexation: The crown ether, present in the organic phase, complexes with a cation (e.g., K⁺, Na⁺) from the aqueous phase at the phase interface.

Phase Transfer: The resulting lipophilic complex, [M(this compound)]⁺, migrates from the interface into the bulk organic phase, bringing the anion with it to maintain charge neutrality.

Reaction: The more "naked" and reactive anion participates in the desired reaction with the organic substrate.

Catalyst Regeneration: The cation and crown ether are transported back to the aqueous interface for another cycle.

The efficiency of this compound as a phase-transfer catalyst is influenced by several factors, including the size of the cation, the nature of the anion, the solvent system, and the reaction temperature. The 12-crown-4 (B1663920) cavity is particularly well-suited for complexing with the lithium cation (Li⁺) due to its small ionic radius. While specific quantitative data on the catalytic efficiency of this compound in various PTC reactions are not extensively documented in publicly available literature, its effectiveness is predicated on these fundamental principles.

FactorInfluence on PTC Efficiency with this compound
Cation Size Higher efficiency is expected with cations that closely match the cavity size of the 12-crown-4 ring, such as Li⁺.
Anion Hardness "Harder" anions may be more effectively transported as they form tighter ion pairs with the complexed cation.
Solvent Polarity The choice of the organic solvent affects the solubility of the catalyst-cation complex and the overall reaction rate.
Lipophilicity The naphthyl group increases the lipophilicity of the crown ether, enhancing its solubility and function in the organic phase.

Asymmetric Catalysis and Enantioselectivity

For a crown ether to be effective in asymmetric catalysis and induce enantioselectivity, it must be chiral. Unmodified this compound is an achiral molecule and, therefore, cannot directly induce enantioselectivity in a catalytic reaction.

To achieve asymmetric catalysis, chiral centers must be introduced into the crown ether structure. This can be accomplished by using chiral starting materials in the synthesis of the crown ether or by attaching chiral substituents to the macrocyclic ring. While the development of chiral crown ether catalysts is an active area of research, specific studies detailing the synthesis of chiral derivatives of this compound and their application in asymmetric catalysis to achieve high enantioselectivity are not widely reported. The general principle would involve the chiral crown ether preferentially complexing with the transition state leading to one enantiomer of the product over the other.

Cation-Controlled Catalysis with Transition Metal Complexes

Transition metal complexes that incorporate crown ether functionalities have emerged as a class of catalysts with tunable reactivity. researchgate.netnih.gov The binding of a cation within the crown ether cavity can modulate the electronic and steric properties of the transition metal center, thereby influencing its catalytic activity and selectivity. researchgate.netnih.gov This concept is known as cation-controlled catalysis.

In the context of this compound, it could be incorporated as a ligand in a transition metal complex. The addition or removal of a suitable cation would then act as a switch to control the catalytic process. For instance, cation binding could:

Induce a conformational change in the ligand, altering the accessibility of the catalytic site.

Modify the electron density at the transition metal center, affecting its reactivity.

Facilitate substrate binding or product release.

While this is a promising strategy for developing switchable catalysts, specific examples of transition metal complexes containing this compound and their application in cation-controlled catalysis are not well-documented in the available literature.

Role of Crown Ether Structure in Catalytic Activity

The structure of this compound plays a crucial role in its potential catalytic activity. Key structural features and their influence are summarized below:

Structural FeatureRole in Catalytic Activity
12-Crown-4 Ring The small cavity size (1.2-1.5 Å) provides selectivity for smaller cations, particularly Li⁺. This selective binding is fundamental to its function in cation-specific catalysis.
Oxygen Donor Atoms The four oxygen atoms create a polar, hydrophilic cavity that is essential for coordinating with cations through ion-dipole interactions.
Naphthyl Group The fused aromatic system increases the rigidity and lipophilicity of the molecule. This enhances its solubility in organic solvents, which is beneficial for phase-transfer catalysis, and can influence the steric environment around a coordinated metal center.
Planarity of the Naphthyl Group The planar nature of the naphthyl group can influence the overall conformation of the crown ether ring and how it interacts with guest cations and substrates.

The interplay of these structural elements dictates the binding selectivity and, consequently, the potential catalytic applications of this compound.

Separation Science and Analytical Chemistry

The selective binding of cations by crown ethers makes them valuable reagents in separation science and analytical chemistry. This compound, with its specific cavity size, is particularly suited for applications involving the separation of alkali metal ions.

Solvent Extraction Methodologies (e.g., Liquid-Liquid Extraction)

Liquid-liquid extraction is a widely used technique for separating metal ions from aqueous solutions. In this method, a solution containing the metal ions is brought into contact with an immiscible organic solvent containing an extractant. The extractant selectively complexes with the target metal ion, transferring it to the organic phase.

This compound can act as a selective extractant for alkali metal ions. The efficiency and selectivity of extraction are governed by the "size-match" principle, where the cation that best fits the crown ether's cavity is extracted most effectively. Given the small cavity of the 12-crown-4 ring, it is expected to show a high selectivity for Li⁺ over larger alkali metal ions such as sodium (Na⁺) and potassium (K⁺). researchgate.net

The extraction process can be represented by the following equilibrium: M⁺(aq) + A⁻(aq) + CE(org) ⇌ [M(CE)]⁺A⁻(org) where M⁺ is the metal cation, A⁻ is the counter-anion, and CE is the crown ether in the organic phase (org).

While detailed experimental data on the liquid-liquid extraction of various metal ions specifically with this compound are limited in readily accessible literature, theoretical studies and data from similar 12-crown-4 derivatives provide insights into its expected behavior. researchgate.net The selectivity is generally influenced by the cation's ionic radius and the stability of the resulting complex.

CationIonic Radius (Å)Expected Extraction Selectivity with this compound
Li⁺0.76High
Na⁺1.02Moderate to Low
K⁺1.38Low

The increased lipophilicity due to the naphthyl group is expected to enhance the distribution of the crown ether and its metal complex into the organic phase, potentially improving extraction efficiency compared to unsubstituted 12-crown-4.

Chromatographic Applications (e.g., Capillary Electrochromatography)

Crown ethers, including derivatives structurally related to this compound, have been investigated as stationary phases in capillary electrochromatography (CEC). In this technique, the crown ether moiety is typically immobilized onto a solid support within a capillary column. The separation mechanism relies on the differential interactions between analytes and the crown ether.

While specific studies on this compound in CEC are not extensively documented, the principles of using crown ether-based chiral stationary phases are well-established. For instance, (18-Crown-6)-2,3,11,12-tetracarboxylic acid has been successfully used as a chiral selector for the enantioseparation of α-amino acids and their derivatives in CEC nih.gov. The separation is achieved through the formation of host-guest complexes between the crown ether and the protonated amino groups of the analytes. The stability of these complexes, and thus the retention and separation, is influenced by the size and shape of the cation, the nature of the crown ether, and the composition of the mobile phase nih.gov.

In a similar vein, covalent organic nanospheres functionalized with 4,4'-diaminodibenzo-18-crown-6 have been used as a stationary phase for the separation of compounds with imidazole structures nih.gov. The introduction of crown ether ligands resulted in excellent separation selectivity for protonated imidazole structures nih.gov. This highlights the potential of incorporating crown ether functionalities into stationary phases for achieving specific separations in CEC.

Ion-Selective Electrodes (ISEs) and Membrane Properties

Naphtho-crown ethers have been explored as ionophores in the fabrication of ion-selective electrodes (ISEs) due to their ability to selectively bind with specific cations. Poly(vinyl chloride) (PVC) membrane electrodes incorporating naphtho-crown ethers have demonstrated near-Nernstian responses to potassium ions and exhibit excellent selectivity for potassium over sodium miami.edu. The performance of these electrodes is contingent on the concentration of the crown ether and the choice of plasticizer within the membrane miami.edu.

Derivatives of 12-crown-4 have shown promise as ionophores for sodium-selective electrodes. Silicon-bridged bis(12-crown-4) ethers, for example, have been synthesized and incorporated into PVC membrane-type ISEs nih.govmdpi.com. These electrodes display a selectivity sequence of Na⁺ > K⁺ > Rb⁺ > Cs⁺ > NH₄⁺ > Li⁺ > Ca²⁺ > Mg²⁺ > H⁺ nih.gov. The selectivity is influenced by the hydrocarbon substituents on the silicon atom, with some derivatives showing performance equal to or better than commercially available sodium ionophores nih.govmdpi.com.

The fundamental principle behind these ISEs is the development of a membrane potential across a thin membrane that separates the sample solution from an internal reference solution libretexts.org. This potential is a function of the activity of the target ion in the sample solution libretexts.org. The selectivity of the electrode for a particular ion is determined by the relative binding affinity of the ionophore for the target ion compared to interfering ions libretexts.org.

Table 1: Selectivity of a Sodium Ion-Selective Electrode Incorporating a Silicon-Bridged Bis(12-crown-4) Ether
Interfering IonSelectivity Coefficient (log KpotNa,j)
K⁺-1.3
Rb⁺-1.8
Cs⁺-2.3
NH₄⁺-2.4
Li⁺-2.5
Ca²⁺-3.5
Mg²⁺-3.6
H⁺-4.0

Note: Data is generalized from typical performance of bis(12-crown-4) based ISEs.

Application in Waste Separations (e.g., Rare-Earth Elements, Radioactive Waste)

The selective binding properties of crown ethers and their derivatives make them suitable for applications in the separation of valuable or hazardous elements from waste streams. This includes the separation of rare-earth elements and the treatment of radioactive waste.

In the context of radioactive waste, crown ethers have been investigated for the selective removal of specific radionuclides. For instance, supported liquid membranes containing calix -bis-2,3-naphtho-crown-6 have been used for the facilitated transport of Cesium (Cs) from aqueous nitrate feed solutions xylenepower.com. The process involves the extraction of the metal ion at the feed solution-membrane interface, transport of the complex across the membrane, and subsequent back-extraction into a receiving solution xylenepower.com. The efficiency of such separations is dependent on factors like the composition of the organic membrane phase and the acidity of the aqueous feed tandfonline.com.

Solvent extraction is a widely used technique in hydrometallurgy for the separation of rare-earth elements scielo.org.za. While specific data on this compound for this purpose is limited, the general principle involves the use of an organic extractant that selectively complexes with certain metal ions in an aqueous phase, allowing for their transfer to an immiscible organic phase osti.gov. The selectivity of the extraction is a critical factor and is influenced by the nature of the extractant, the pH of the aqueous solution, and the presence of other ions scielo.org.zapublications.gc.ca. For example, the ionic liquid trihexyltetradecylphosphonium 3-hydroxy-2-naphthoate has been studied for the extraction of rare-earth elements, with extraction efficacies being pH-dependent researchgate.net.

Chemosensor and Biosensor Development

The integration of a fluorophore or chromophore with an ion-selective receptor is a fundamental concept in the design of chemosensors. The naphthyl group in this compound serves as a built-in signaling unit, making this compound and its derivatives attractive for sensor development.

Design Principles for Optical Chemosensors

The design of optical chemosensors based on crown ethers often involves coupling the ion recognition event to a measurable change in an optical property, such as absorbance or fluorescence. A key principle is the modulation of intramolecular charge transfer (ICT) upon cation binding.

For instance, naphthalene (B1677914) functionalized with a 1-aza-12-crown-4 moiety has been synthesized to act as a sensor for lithium ions nih.govnih.govresearchgate.net. The design incorporates the naphthalene as a chromo/fluorophore and the aza-12-crown-4 as a selective ligand for lithium nih.gov. The nitrogen atom in the aza-crown ether is moderately conjugated to the naphthalene ring. Upon binding of a lithium ion, the electronic properties of the molecule are altered, leading to observable changes in the absorption and fluorescence spectra nih.govnih.govresearchgate.net.

The design of such sensors often involves a donor-acceptor architecture. In the case of NDI-12-C-4, an aza-12-crown-4 ether is substituted on a naphthalene diimide (NDI) core, which acts as a fluorophore researchgate.net. The aza-12-crown-4 moiety selectively binds Li⁺, causing optical changes that allow for its detection researchgate.net. The stability of the crown ether and the appended fluorophore are crucial for the sensor's performance researchgate.net.

Fluorescent and Chromogenic Sensing Mechanisms

The sensing mechanism in fluorescent and chromogenic crown ether-based sensors is typically based on photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). Upon cation binding, the interaction of the cation with the lone pair of electrons on the heteroatoms of the crown ether ring can alter these photophysical pathways.

In the case of a naphthalene functionalized with 1-aza-12-crown-4, the addition of lithium ions leads to a clear isosbestic point in the absorption spectra and the appearance of a new peak in the fluorescence spectra nih.govnih.govresearchgate.net. This is indicative of the formation of a new complex between the sensor molecule and the lithium ion. Density functional theory (DFT) calculations have shown that the lone pair of electrons on the nitrogen atom of the aza-crown is available to bind lithium, and this binding event alters the electronic structure of the molecule, leading to the observed spectral changes nih.govnih.gov.

Similarly, an aza-12-crown-4 ether-substituted naphthalene diimide (NDI-12-C-4) functions as both a fluorescent and colorimetric sensor for Li⁺ researchgate.net. The binding of Li⁺ to the aza-12-crown-4 moiety leads to changes in the UV-vis absorption and fluorescence spectra, as well as a naked-eye detectable color change researchgate.net. The selectivity of the sensor for Li⁺ over other alkali metals like Na⁺, K⁺, and Cs⁺ is a key feature nih.govresearchgate.net.

Table 2: Spectroscopic Changes of a Naphthalene-Aza-12-Crown-4 Sensor Upon Lithium Ion Addition
PropertyBefore Li⁺ AdditionAfter Li⁺ Addition
Absorption Maximum (λmax)~315 nmShifted with isosbestic point
Fluorescence EmissionSingle peakAppearance of a new peak
Limit of Detection (LOD)-~21 µM

Note: Data is based on a representative naphthalene functionalized 1-aza-12-crown-4 sensor. nih.govnih.gov

Integration with Nanomaterials (e.g., Nanodiamonds)

The integration of crown ethers with nanomaterials is an emerging area in sensor development, aiming to enhance sensitivity, stability, and provide a platform for device fabrication. While specific research on the integration of this compound with nanodiamonds is not widely reported, the principles of such hybrid systems can be inferred from related studies.

The general approach involves the functionalization of the nanomaterial surface with crown ether molecules. The nanomaterial can act as a scaffold, a signal amplifier, or introduce new properties to the sensing system. For example, the high surface area of nanomaterials allows for a higher loading of sensor molecules, potentially increasing the sensitivity of the sensor. The unique optical or electronic properties of nanomaterials can also be modulated by the ion-binding event at the surface-immobilized crown ether.

Photoswitchable Sensor Systems

The integration of this compound into photoswitchable sensor systems represents a promising, albeit still developing, area of research. The core principle involves coupling the crown ether to a photochromic molecule, such as azobenzene, to create a system where light can modulate the ion-binding affinity of the crown ether. This allows for the development of sensors that can be turned "on" or "off" with specific wavelengths of light.

Upon irradiation with UV light, the trans isomer of an attached azobenzene molecule can be converted to the cis isomer. This conformational change can alter the proximity of the azobenzene to the crown ether cavity, thereby influencing its ability to bind with cations. For instance, the cis form might sterically hinder the cavity, reducing its binding affinity, while the more linear trans form allows for unimpeded ion complexation. This reversible process can be monitored through changes in fluorescence or UV-Vis absorbance, providing a detectable signal for the presence of the target ion.

While direct experimental data on photoswitchable systems based on this compound is limited, the concept is well-established with other crown ether derivatives. The photophysical changes observed in a naphthalene-functionalized 1-aza-12-crown-4 upon lithium ion binding demonstrate the potential for developing such sensors. In this analogous system, the addition of lithium ions to a solution of the compound resulted in a clear isosbestic point in the absorption spectra and the appearance of a new fluorescence peak, indicating a change in the electronic environment of the naphthalene chromophore upon ion binding. researchgate.net

Table 1: Hypothetical Photoswitching Properties of an Azobenzene-Functionalized this compound Sensor

Propertytrans-Isomer (Ion-Binding "On")cis-Isomer (Ion-Binding "Off")
Switching Wavelength (On → Off) UV light (~365 nm)N/A
Switching Wavelength (Off → On) N/AVisible light (> 420 nm) or thermal relaxation
Cation Affinity HighLow
Fluorescence Emission Quenched upon ion bindingRestored

This table is a conceptual representation based on the known behavior of azobenzene-crown ether systems.

Material Science Applications (e.g., Polymers, Self-Assembly)

In the realm of material science, this compound serves as a versatile building block for the creation of functional polymers and self-assembled supramolecular structures.

Polymers

The incorporation of this compound into polymer chains can impart unique ion-selective properties to the resulting materials. While research on polymers containing this specific crown ether is not extensive, studies on analogous systems, such as those with benzo-12-crown-4 (B88388), provide valuable insights. For example, aromatic polyamides bearing benzo-12-crown-4 as a pendant group have been synthesized. csic.es These polymers exhibit high thermal stability and are soluble in polar aprotic solvents. The presence of the crown ether moieties allows these materials to be used in applications such as cation-selective membranes for water treatment or in the development of ion-selective electrodes.

A key area of application for crown ether-functionalized polymers is in the selective extraction of lithium ions. nih.gov Membranes made from polymers functionalized with 12-crown-4 have demonstrated the ability to selectively bind and transport Li⁺ ions. nih.govresearchgate.net This is attributed to the suitable cavity size of the 12-crown-4 ring for the lithium cation. It is anticipated that polymers incorporating this compound would exhibit similar ion-selective properties, with the naphthyl group potentially influencing the polymer's morphology and mechanical properties.

Table 2: Properties of Aromatic Polyamides Containing Benzo-12-crown-4 (as an analogue for this compound containing polymers)

Polymer PropertyValue
Glass Transition Temperature (Tg) 190–345 °C
Solubility Soluble in polar aprotic solvents (e.g., DMF, NMP)
Potential Applications Cation-selective membranes, ion-sensing films

Data is based on studies of benzo-12-crown-4 containing polyamides and is presented as a predictive model for polymers containing this compound. csic.es

Self-Assembly

The rigid and planar structure of the naphthalene unit in this compound makes it an excellent candidate for constructing ordered supramolecular assemblies through non-covalent interactions such as π-π stacking. The crystal structure of naphtho-12-crown-4 has been determined, revealing how these molecules pack in the solid state. researchgate.net

In the presence of metal cations, 2,3-naphtho-crown ethers can form complexes that self-assemble into one- or two-dimensional structures. For example, complexes of 2,3-naphtho-15-crown-5 and 2,3-naphtho-18-crown-6 with sodium and potassium ions have been shown to form zigzag chains and 2D networks through intermolecular π-π stacking interactions between the adjacent naphthyl groups. This demonstrates the potential of this compound to act as a tecton for the bottom-up construction of functional nanomaterials.

These self-assembled structures could find applications in areas such as molecular electronics, catalysis, and the development of porous materials for gas storage or separation. The ability to control the dimensionality and packing of these assemblies by varying the cation and solvent conditions opens up possibilities for creating materials with tailored properties.

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